Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI)
Overview
Description
Benzenesulfonamide, 4-amino-N-3-isoxazolyl-(9CI) is a useful research compound. Its molecular formula is C9H9N3O3S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
3-Sulfanilamidoisoxazole, also known as 4-amino-N-(3-isoxazolyl)benzenesulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolate, which is essential for the synthesis of nucleic acids in bacteria .
Mode of Action
3-Sulfanilamidoisoxazole acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition prevents the synthesis of dihydrofolic acid, thereby disrupting the production of essential nucleic acids in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 3-Sulfanilamidoisoxazole is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydrofolic acid, a crucial intermediate in this pathway . This disruption leads to a deficiency of tetrahydrofolate, which is necessary for the synthesis of nucleic acids. As a result, bacterial growth and division are inhibited .
Pharmacokinetics
Sulfonamides, the class of antibiotics to which 3-sulfanilamidoisoxazole belongs, are generally well-absorbed orally . They are widely distributed throughout the body and are metabolized in the liver. Sulfonamides are primarily excreted in the urine .
Result of Action
The primary result of 3-Sulfanilamidoisoxazole’s action is the inhibition of bacterial growth and division . By disrupting the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and dividing, thereby inhibiting their growth . This makes 3-Sulfanilamidoisoxazole effective against a wide range of gram-negative and gram-positive organisms .
Action Environment
The action of 3-Sulfanilamidoisoxazole, like other antibiotics, can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the resistance mechanisms of the target bacteria
Properties
IUPAC Name |
4-amino-N-(1,2-oxazol-3-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9/h1-6H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOXIKLCHCEONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182101 | |
Record name | Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2776-47-8 | |
Record name | Sulfanilamide, N'-3-isoxazolyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-N-3-isoxazolyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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